1-(1,3-Thiazol-2-yl)-1,4-diazepane is a heterocyclic compound featuring a thiazole ring and a diazepane structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique combination of the thiazole and diazepane moieties may confer specific pharmacological properties that are being explored in various therapeutic contexts.
The compound can be classified as a thiazole derivative and a diazepane derivative. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, while diazepanes are six-membered rings with two nitrogen atoms. The synthesis and evaluation of such compounds often focus on their biological activities, particularly in the fields of oncology and neurology.
The synthesis of 1-(1,3-Thiazol-2-yl)-1,4-diazepane can be approached using several methods. A common strategy involves the reaction of appropriate thiazole precursors with diazepane derivatives under controlled conditions.
For instance, one method involves heating a mixture of 1-(4-chlorophenyl)-1,4-diazepane with a thiazole derivative in a suitable solvent to yield the desired compound .
The molecular formula for 1-(1,3-Thiazol-2-yl)-1,4-diazepane can be represented as . The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, NMR spectra can provide insights into the chemical environment of hydrogen atoms within the molecule.
1-(1,3-Thiazol-2-yl)-1,4-diazepane may undergo various chemical reactions typical of both thiazole and diazepane derivatives. These include:
The reactivity of this compound can be influenced by substituents on the thiazole ring or modifications to the diazepane structure. For instance, reactions involving electrophilic aromatic substitution could be employed to introduce additional functional groups onto the thiazole .
The mechanism of action for 1-(1,3-Thiazol-2-yl)-1,4-diazepane is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in the central nervous system or cancer cells.
Research indicates that compounds with similar structures may exhibit activity through modulation of neurotransmitter systems or inhibition of specific cellular pathways involved in tumor growth . Further studies would be necessary to clarify its exact mechanism.
Relevant data regarding melting points, boiling points, and spectral data are crucial for characterizing this compound but require empirical determination through experimental methods.
1-(1,3-Thiazol-2-yl)-1,4-diazepane has potential applications in various scientific fields:
Research continues to explore its therapeutic potential and optimize its synthesis for better yields and efficacy .
1-(1,3-Thiazol-2-yl)-1,4-diazepane (CAS No. 868065-15-0) represents a structurally sophisticated heterocyclic compound of significant interest in contemporary drug discovery. Characterized by the fusion of a flexible seven-membered 1,4-diazepane ring with a planar five-membered 1,3-thiazole moiety, this hybrid scaffold embodies a strategic convergence of physicochemical properties. The diazepane component confers conformational adaptability, enabling optimal target engagement, while the thiazole ring contributes aromatic character and hydrogen-bonding capabilities. This synergy underpins the compound’s versatility as a privileged structural motif in designing ligands for therapeutically relevant biological targets, particularly within the central nervous system and anti-infective domains [2] [4]. Its nitrogen-rich framework (containing three nitrogen atoms and one sulfur atom) further enhances potential for diverse molecular interactions, positioning it as a high-value intermediate in rational drug design pipelines.
Systematic nomenclature defines this compound as 1-(1,3-thiazol-2-yl)-1,4-diazepane, reflecting the attachment point (thiazol-2-yl) to the diazepane ring. Alternative designations include 2-(1,4-diazepan-1-yl)thiazole and 1-(1,3-thiazol-2-yl)hexahydro-1H-1,4-diazepine, as cataloged in chemical databases [2]. Its molecular formula is C₈H₁₃N₃S, with a molecular mass of 183.27 g/mol [2] [4].
Structurally, it belongs to the bridged heterocyclic class, integrating two distinct heterocyclic systems:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Source/Reference |
---|---|---|
CAS Registry Number | 868065-15-0 | [2] [4] |
Molecular Formula | C₈H₁₃N₃S | [2] [4] |
Molecular Weight | 183.27 g/mol | [2] |
IUPAC Name | 1-(1,3-Thiazol-2-yl)-1,4-diazepane | [2] |
Hydrogen Bond Donors | 1 (diazepane NH) | [2] |
Hydrogen Bond Acceptors | 4 (thiazole N, diazepane N) | [2] |
Topological Polar Surface Area | 56.4 Ų | [2] |
Rotatable Bond Count | 1 (C-N bond linking rings) | [2] |
Computational analyses indicate moderate lipophilicity (XLogP3 ≈ 1.1) and a topological polar surface area of 56.4 Ų, suggesting favorable blood-brain barrier penetrability—a critical attribute for CNS-targeted therapeutics [2]. The single rotatable bond between the heterocycles allows limited conformational freedom, balancing rigidity and flexibility for target complementarity.
The pharmacological exploration of diazepane derivatives emerged prominently in the late 20th century, driven by their structural resemblance to bioactive natural products and synthetic pharmaceuticals. Early research focused on anxiolytics and muscle relaxants (e.g., diazepam analogs), leveraging the diazepane ring’s ability to engage GABAergic targets [5]. The incorporation of the thiazole moiety into diazepane scaffolds, exemplified by 1-(1,3-thiazol-2-yl)-1,4-diazepane, marked a strategic evolution toward enhanced target specificity and metabolic resilience.
This compound’s significance is underscored by its role as a versatile synthon in synthesizing complex bioactive molecules. For instance, derivatives featuring substituted benzothiazoles (e.g., 4-(6-chlorobenzo[d]thiazol-2-yl)-1,4-diazepane) exhibit potent inhibitory activity against viral enzymes like HIV-1 reverse transcriptase, demonstrating dual inhibition of DNA polymerase and ribonuclease H functions [3] [5]. Such dual-target engagement is increasingly valued in overcoming drug resistance. Neuropharmacological studies further highlight its scaffold’s utility in CNS drug discovery, where structural analogs demonstrate neuroprotective effects against amyloid-beta aggregation—a pathological hallmark of Alzheimer’s disease—and anxiolytic activity devoid of sedation in preclinical models [2].
Table 2: Milestones in the Development of 1-(1,3-Thiazol-2-yl)-1,4-diazepane and Related Derivatives
Year | Development Milestone | Pharmacological Significance |
---|---|---|
~2008 | First synthesis and characterization | Established synthetic accessibility |
2012 | Evaluation in HIV RT inhibition studies | Demonstrated dual RT-associated function inhibition |
2013 | Structural optimization for CNS penetration | Enhanced blood-brain barrier permeability |
2015 | Identification as neuroprotective scaffold | Inhibition of amyloid-beta aggregation |
2020 | Exploration in antimicrobial hybrid agents | Broad-spectrum activity against resistant pathogens |
The scaffold’s synthetic adaptability facilitates diverse functionalizations:
The 1,3-thiazole ring is indispensable in medicinal chemistry due to its multifaceted pharmacological profile and favorable drug-likeness. In 1-(1,3-thiazol-2-yl)-1,4-diazepane, this moiety imparts critical attributes:
Table 3: Impact of Thiazole Modifications on Bioactivity
Thiazole Modification | Biological Effect | Mechanistic Insight |
---|---|---|
5-Acetyl substitution | Enhanced kinase inhibition | Electrophilic ketone engages ATP-binding sites |
4-Phenyl substitution | Improved anti-HIV activity | Increased π-stacking with RT hydrophobic pocket |
6-Chlorobenzo[d] fusion | Dual RT polymerase/RNase H inhibition | Extended conjugation enhances interdomain binding |
Unsubstituted thiazole | Balanced CNS penetration and target engagement | Optimal log P and TPSA for blood-brain barrier |
Notably, the thiazole ring serves as a bioisostere for pyridine or phenyl groups, enabling potency retention while modulating solubility and toxicity profiles. In dual-acting HIV inhibitors, (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one derivatives leverage the thiazole’s ability to chelate magnesium ions within the RNase H active site, while simultaneously occupying an allosteric pocket near the non-nucleoside reverse transcriptase inhibitor binding site [5]. This dual-target engagement exemplifies the thiazole’s versatility in overcoming drug resistance. Furthermore, the electron-deficient nature of the thiazole ring facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, a feature exploited in designing acetylcholinesterase inhibitors for neurodegenerative diseases [7] [10].
The strategic integration of thiazole thus transforms the diazepane scaffold from a passive structural element into a pharmacodynamically active component, enabling precise optimization of target affinity, selectivity, and physicochemical properties in next-generation therapeutics.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0